molecular formula C20H19ClN4O3S2 B2420045 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE CAS No. 872199-87-6

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE

Cat. No.: B2420045
CAS No.: 872199-87-6
M. Wt: 462.97
InChI Key: KJJAOXDKQDQIKB-UHFFFAOYSA-N
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Description

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonylpyrimidine core, which is known for its diverse biological activities.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S2/c1-12-3-8-16(9-13(12)2)30(27,28)17-10-23-20(25-19(17)22)29-11-18(26)24-15-6-4-14(21)5-7-15/h3-10H,11H2,1-2H3,(H,24,26)(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJAOXDKQDQIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidine with a suitable thiol reagent, followed by acylation with 4-chlorophenylacetyl chloride under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
  • N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-amino-pyrimidine

Uniqueness

Compared to similar compounds, 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE exhibits unique structural features that may enhance its biological activity and specificity. The presence of the sulfonylpyrimidine core and the specific substituents contribute to its distinct chemical and biological properties.

Biological Activity

The compound 2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-CHLOROPHENYL)ACETAMIDE is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamide derivatives and pyrimidine-based compounds , characterized by a molecular formula of C22H24ClN4O3S2C_{22}H_{24}ClN_4O_3S_2 and a molecular weight of approximately 456.58 g/mol. The structural features include:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Chlorophenyl group : Contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Key steps include:

  • Preparation of the sulfonylpyrimidine core .
  • Introduction of the sulfanyl and acetamide groups .
  • Optimization of reaction conditions to achieve high yields and purity.

Common reagents used in these reactions include sulfonyl chlorides, amines, and thiols, often conducted under controlled temperatures using solvents like dichloromethane or ethanol.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activity:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in various disease processes, particularly in oncology. For instance, modulation of pyruvate kinase M2 has been linked to cancer metabolism, suggesting potential applications in cancer therapy .
  • Anti-inflammatory Properties : Similar sulfonamide derivatives have been evaluated as multitarget inhibitors for COX-2 and 5-LOX, showing promising IC50 values (e.g., 9a IC50 = 0.011 μM for COX-2) . This indicates potential use in treating inflammatory conditions.

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/ReceptorIC50 Value (μM)Reference
COX-2 InhibitionCOX-20.011
5-LOX Inhibition5-LOX0.046
TRPV1 InhibitionTRPV10.008
Cancer Metabolism ModulationPyruvate Kinase M2Not Specified

Case Studies

Several studies have evaluated the efficacy of related compounds:

  • Analgesic Effects : In vivo studies demonstrated that related sulfonamide derivatives could ameliorate pain in formalin-induced models, indicating their potential as analgesics .
  • Pharmacokinetic Studies : A pharmacokinetic study on a related compound showed high oral bioavailability (96.8%) and favorable clearance rates in rat models, suggesting good absorption characteristics for therapeutic use .

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Ongoing research aims to elucidate the exact pathways and molecular targets involved.

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